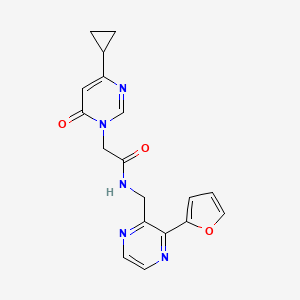
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a fascinating compound with a unique structure that presents significant interest in the fields of chemistry and pharmacology Its intricate arrangement of functional groups makes it an ideal candidate for various synthetic and biological studies
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several key steps. Typically, the process begins with the formation of the pyrimidine core, followed by the introduction of the furan and pyrazine moieties. The cyclopropyl group is added in one of the final steps to ensure the integrity of the pyrimidine ring throughout the synthesis. Reaction conditions often require the use of specific catalysts and solvents to facilitate the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound demands precise control over reaction parameters to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the manufacturing process. These methods not only enhance productivity but also ensure reproducibility and scalability, essential for large-scale applications.
化学反応の分析
Types of Reactions: 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in understanding the compound's reactivity and potential transformations.
Common Reagents and Conditions: For oxidation reactions, common reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur under conditions where nucleophiles or electrophiles are introduced to replace specific groups within the compound.
Major Products: The products formed from these reactions vary depending on the reagents and conditions employed. For example, oxidation may yield oxo-derivatives, while reduction could lead to alcohol or amine products. Substitution reactions might result in modified compounds with altered functional groups, potentially enhancing their biological activity.
科学的研究の応用
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Additionally, its unique structure makes it a valuable tool in industrial processes, such as catalysis and material science.
作用機序
The compound's mechanism of action involves interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to its observed effects. Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.
類似化合物との比較
When compared to similar compounds, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide stands out due to its unique combination of functional groups and structural features. Compounds such as pyrimidine derivatives or pyrazine-containing molecules may share some similarities but lack the same level of versatility and potential for diverse applications. Some similar compounds include 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives and furan-pyrazine hybrids, which are often studied for their specific properties and uses.
This detailed examination showcases the remarkable nature of this compound and its significant potential across various fields of study
特性
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16(10-23-11-22-13(8-17(23)25)12-3-4-12)21-9-14-18(20-6-5-19-14)15-2-1-7-26-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMQJKLFYQPEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371513.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2371514.png)
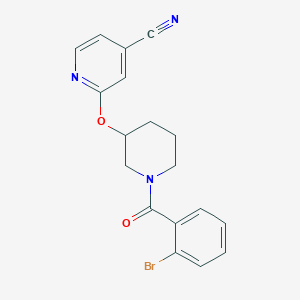
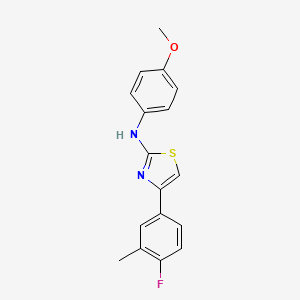
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)
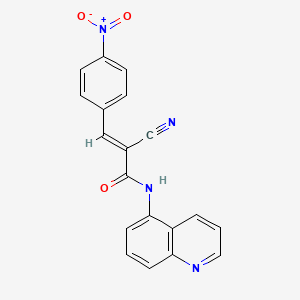
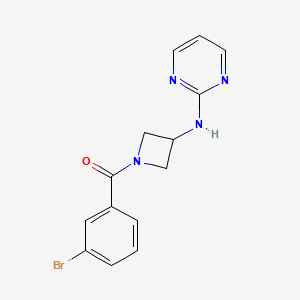
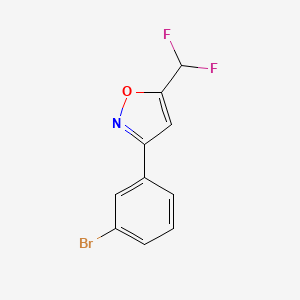
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
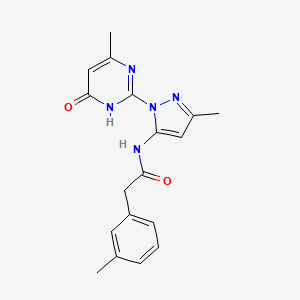
![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)
![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)

